2-(2,3-dihydro-1H-indol-1-yl)ethanamine hydrochloride 2-(2,3-dihydro-1H-indol-1-yl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16394158
InChI: InChI=1S/C10H14N2.ClH/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;/h1-4H,5-8,11H2;1H
SMILES:
Molecular Formula: C10H15ClN2
Molecular Weight: 198.69 g/mol

2-(2,3-dihydro-1H-indol-1-yl)ethanamine hydrochloride

CAS No.:

Cat. No.: VC16394158

Molecular Formula: C10H15ClN2

Molecular Weight: 198.69 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3-dihydro-1H-indol-1-yl)ethanamine hydrochloride -

Specification

Molecular Formula C10H15ClN2
Molecular Weight 198.69 g/mol
IUPAC Name 2-(2,3-dihydroindol-1-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H14N2.ClH/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;/h1-4H,5-8,11H2;1H
Standard InChI Key JEJMJDSCENNHIF-UHFFFAOYSA-N
Canonical SMILES C1CN(C2=CC=CC=C21)CCN.Cl

Introduction

Structural and Nomenclature Insights

Chemical Identity

The IUPAC name 2-(2,3-dihydro-1H-indol-1-yl)ethanamine hydrochloride systematically describes its structure:

  • A 2,3-dihydro-1H-indole core (indoline), comprising a benzene ring fused to a pyrrolidine-like ring.

  • An ethylamine group (-CH₂CH₂NH₂) attached to the indoline’s nitrogen atom.

  • A hydrochloride salt formed via protonation of the amine group .

Synonyms include 2-(indolin-1-yl)ethanamine hydrochloride and 1-(2-aminoethyl)indoline hydrochloride. The free base has CAS number 46006-95-5, while the hydrochloride salt is variably reported under the same CAS , though this may reflect inconsistencies in nomenclature databases. The dihydrochloride derivative, with CAS 1181458-04-7, is a distinct entity .

Molecular and Structural Data

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₀H₁₅ClN₂
Molecular Weight198.7 g/mol
Exact Mass198.087 g/mol (calculated)
LogP (Partition Coeff.)~2.0 (estimated for free base)
PSA (Polar Surface Area)32.34 Ų (free base)

The compound’s LogP suggests moderate lipophilicity, balancing solubility in aqueous and organic media . Its polar surface area aligns with typical amine-containing pharmaceuticals, influencing membrane permeability and bioavailability .

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • IR Spectroscopy: Expected N-H stretches (~3300 cm⁻¹ for amine, ~2500 cm⁻¹ for HCl salt).

  • NMR:

    • ¹H NMR (D₂O): δ 1.8–2.2 (m, 2H, CH₂), 3.0–3.5 (m, 4H, N-CH₂), 6.5–7.2 (m, 4H, aromatic) .

  • MS (ESI+): m/z 163.1 [M+H]⁺ (free base), 198.7 [M+H]⁺ (hydrochloride) .

Applications and Research Directions

Pharmaceutical Intermediates

Indoline derivatives are pivotal in synthesizing serotonin receptor modulators and kinase inhibitors. The ethylamine side chain enhances binding to biological targets, as seen in analogs like sumatriptan .

Chemical Biology

The compound’s amine group facilitates conjugation with fluorescent probes or biotin tags for proteomic studies . Patent activity hints at its utility in cancer therapeutics and neuropharmacology .

Future Prospects

  • Structure-Activity Relationship (SAR) Studies: Modifying the ethylamine chain to optimize pharmacokinetics.

  • Salt Form Optimization: Comparing hydrochloride, dihydrochloride, and other salts for enhanced solubility .

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